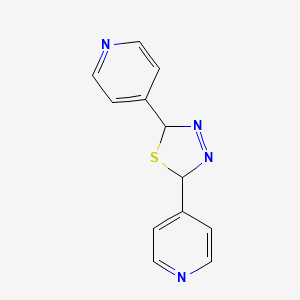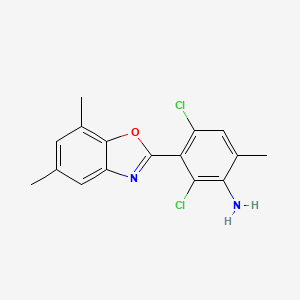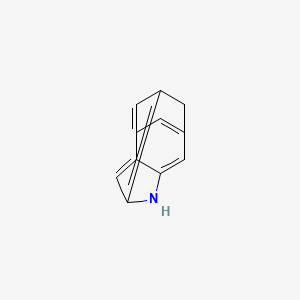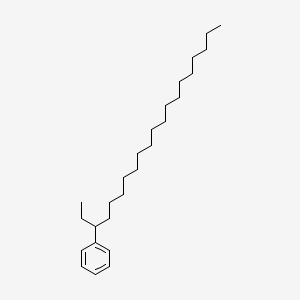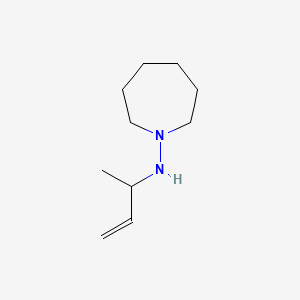
N-but-3-en-2-ylazepan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-but-3-en-2-ylazepan-1-amine is a chemical compound with a molecular mass of 168.16264864 daltons It belongs to the class of azepane derivatives, which are seven-membered heterocyclic compounds containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-but-3-en-2-ylazepan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of a primary alkyl bromide with a large excess of ammonia yields the corresponding primary amine . This reaction is typically carried out under mild conditions to avoid over-alkylation and formation of secondary or tertiary amines.
Another method involves the reduction of nitro compounds to amines. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . The choice of reducing agent and reaction conditions depends on the specific substrate and desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-but-3-en-2-ylazepan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups in the compound with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides and amines are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-but-3-en-2-ylazepan-1-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound may be used to study the effects of azepane derivatives on biological systems.
Industry: In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-but-3-en-2-ylazepan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-but-3-en-2-ylazepan-1-amine can be compared with other similar compounds, such as:
Azepane: A seven-membered heterocyclic compound containing nitrogen.
Piperidine: A six-membered heterocyclic compound containing nitrogen.
Morpholine: A six-membered heterocyclic compound containing both nitrogen and oxygen.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
28075-23-2 |
|---|---|
Fórmula molecular |
C10H20N2 |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
N-but-3-en-2-ylazepan-1-amine |
InChI |
InChI=1S/C10H20N2/c1-3-10(2)11-12-8-6-4-5-7-9-12/h3,10-11H,1,4-9H2,2H3 |
Clave InChI |
PJBKRANWJWBZQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)NN1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
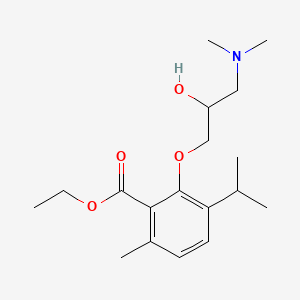
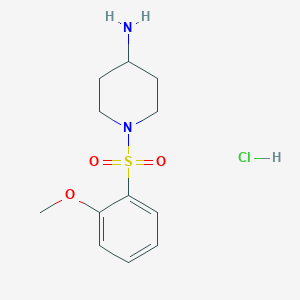
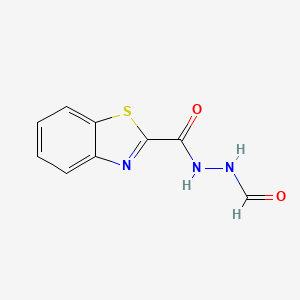
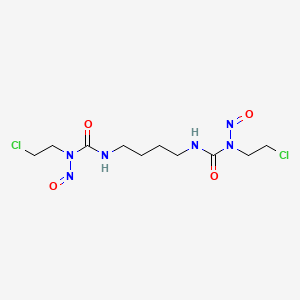
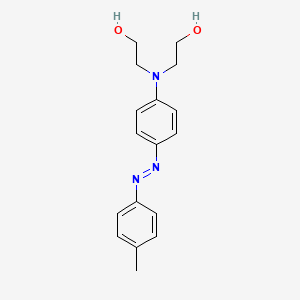

![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

